molecular formula C25H22FN3O2 B2626939 2-amino-N-(4-fluorophenyl)-3-(4-isopropylbenzoyl)indolizine-1-carboxamide CAS No. 903346-03-2

2-amino-N-(4-fluorophenyl)-3-(4-isopropylbenzoyl)indolizine-1-carboxamide

Cat. No. B2626939
M. Wt: 415.468
InChI Key: FQIRQWFVDKAJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(4-fluorophenyl)-3-(4-isopropylbenzoyl)indolizine-1-carboxamide, also known as FIPI, is a synthetic small molecule that has gained attention in the field of pharmacology due to its potential therapeutic applications.

Scientific Research Applications

Synthetic Approaches and Chemical Properties

Research on indolizine derivatives and related compounds underscores the versatility of these heterocyclic frameworks in organic synthesis. Indolizines, including compounds with similar structural motifs, are known for their potential biological activities and have been explored for their fluorescent properties in material science applications. Radical-induced synthetic approaches are highlighted for their efficiency in constructing heterocycles, which is crucial for developing novel compounds with enhanced properties or biological activity (J. Hui et al., 2021).

Biological Activities and Pharmaceutical Applications

The exploration of indolizine derivatives in pharmaceutical research reveals a wide range of potential therapeutic applications. These compounds are investigated for their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The synthetic versatility of indolizine frameworks allows for the design of compounds targeting various biological pathways, indicating a promising avenue for novel drug development (G. S. Singh & E. E. Mmatli, 2011).

Catalysis and Organic Transformations

Heterocyclic N-oxides, including those derived from indolizine structures, are highlighted for their role in organic synthesis and catalysis. These compounds serve as key intermediates in various chemical reactions, including asymmetric catalysis and synthesis, owing to their unique electronic properties and ability to participate in a wide range of chemical transformations. This underlines the importance of such heterocycles in developing new synthetic methodologies and catalysts (Dongli Li et al., 2019).

properties

IUPAC Name

2-amino-N-(4-fluorophenyl)-3-(4-propan-2-ylbenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2/c1-15(2)16-6-8-17(9-7-16)24(30)23-22(27)21(20-5-3-4-14-29(20)23)25(31)28-19-12-10-18(26)11-13-19/h3-15H,27H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIRQWFVDKAJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(4-fluorophenyl)-3-(4-isopropylbenzoyl)indolizine-1-carboxamide

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